4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl
Description
Significance of Biphenyl (B1667301) Core Structures in Organic Synthesis and Advanced Materials Science
The biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, is a fundamental and versatile building block in organic chemistry. rsc.orgbiosynce.com Its structural rigidity and aromatic nature impart stability and unique electronic properties to molecules that contain it. biosynce.comnih.gov This has led to its widespread use as a core structure in a multitude of applications, ranging from medicinal chemistry to materials science. rsc.orgfrontiersin.org
In the realm of advanced materials, biphenyl derivatives are crucial intermediates for creating liquid crystals, which are essential for display technologies. rsc.org They are also used to produce fluorescent layers in organic light-emitting diodes (OLEDs). rsc.org The ability to functionalize the biphenyl core at various positions allows for the fine-tuning of a molecule's physical and chemical properties, making it an attractive platform for designing novel materials with specific functions. nih.gov The reactions of biphenyls are similar to those of benzene, often undergoing electrophilic substitution, which allows for the attachment of various functional groups. rsc.orgnih.gov
Overview of the Bromomethyl and Pentyl Substituents in Functional Organic Molecules
The bromomethyl group (-CH₂Br) is a highly reactive functional group. ontosight.ai The presence of the bromine atom, a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic substitution reactions. This reactivity makes the bromomethyl group an invaluable tool in organic synthesis, allowing for the straightforward introduction of a wide range of other functional groups. researchgate.netmanac-inc.co.jp It is frequently used to link molecular fragments together. Furthermore, bromo-substituted organic compounds have been shown to possess enhanced nonlinear optical (NLO) properties, thermal stability, and a greater tendency to form acentric crystal structures, which are beneficial for materials with second harmonic generation (SHG) effects. researchgate.net
The pentyl group (-C₅H₁₁) is a five-carbon alkyl chain. fiveable.meencyclopedia.com As a non-polar, flexible chain, its primary influence is on the physical properties of a molecule. fiveable.me In the context of materials science, particularly liquid crystals, the length and structure of such alkyl chains are critical for determining the molecule's mesomorphic (liquid crystalline) behavior, including the temperature range of the liquid crystal phase. fiveable.mewikipedia.org The pentyl group can influence properties such as solubility, melting point, and boiling point. fiveable.meencyclopedia.com
Research Context and Scholarly Scope for 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl
Direct scholarly research focusing exclusively on this compound is limited in publicly accessible literature. However, its chemical structure strongly suggests its role as a synthetic intermediate for creating more complex molecules. The compound combines the well-established liquid crystal-forming (mesogenic) core of 4-pentyl-1,1'-biphenyl with a reactive bromomethyl handle.
The significance of this structure can be understood by examining closely related, well-documented compounds:
4-Cyano-4'-pentylbiphenyl (5CB) : This is one of the most well-known and commonly used nematic liquid crystals. wikipedia.orgossila.comsigmaaldrich.com It possesses the same 4-pentylbiphenyl (B1172339) core, demonstrating the importance of this structural motif for inducing liquid crystal phases at or near room temperature. wikipedia.org
4-Bromo-4'-pentyl-1,1'-biphenyl : This compound is structurally similar, with a bromine atom directly on the biphenyl ring instead of the methyl group. nih.gov It serves as a precursor in syntheses, often via cross-coupling reactions where the bromine atom is replaced.
4,4'-Bis(bromomethyl)biphenyl : This molecule contains two reactive bromomethyl groups, making it a useful cross-linking agent or a building block for polymers and larger molecular architectures. sigmaaldrich.comsigmaaldrich.com
Given this context, this compound is best understood as a bespoke building block, likely synthesized for specific research purposes. Its design allows for the attachment of the 4-pentylbiphenyl moiety to other molecules or surfaces via the reactive bromomethyl group. This would be particularly useful in the synthesis of novel liquid crystals, polymers with liquid crystalline domains, or functional materials where the biphenyl core's properties are desired. Patents detailing the bromination of substituted 4-methylbiphenyl (B165694) compounds indicate that synthetic routes to such molecules are well-established. google.comgoogle.comgoogleapis.com
Data Tables
Table 1: Properties of Constituent Moieties
| Moiety | Chemical Formula | Key Characteristics | Common Applications |
| Biphenyl Core | -C₁₂H₈- | Rigid, aromatic, stable | Liquid crystals, OLEDs, pharmaceuticals rsc.orgbiosynce.com |
| Bromomethyl Group | -CH₂Br | Highly reactive, good leaving group | Synthetic handle, NLO materials ontosight.aimanac-inc.co.jpresearchgate.net |
| Pentyl Group | -C₅H₁₁ | Non-polar, flexible alkyl chain | Influences physical properties (e.g., melting point, solubility), liquid crystal design fiveable.mewikipedia.org |
Table 2: Comparison of Related Biphenyl Compounds
| Compound Name | CAS Number | Molecular Formula | Key Feature/Application |
| 4-Cyano-4'-pentylbiphenyl (5CB) | 40817-08-1 | C₁₈H₁₉N | Nematic liquid crystal wikipedia.orgsigmaaldrich.com |
| 4-Bromo-4'-pentyl-1,1'-biphenyl | 63619-59-0 | C₁₇H₁₉Br | Synthetic intermediate nih.govtcichemicals.com |
| 4,4'-Bis(bromomethyl)biphenyl | 20248-86-6 | C₁₄H₁₂Br₂ | Cross-linking agent, polymer building block sigmaaldrich.comsigmaaldrich.com |
| 4-(Bromomethyl)-1,1'-biphenyl | 2577-63-1 | C₁₃H₁₁Br | Reactive intermediate lacking the pentyl group nih.gov |
Structure
3D Structure
Properties
CAS No. |
80563-37-7 |
|---|---|
Molecular Formula |
C18H21Br |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C18H21Br/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5,14H2,1H3 |
InChI Key |
MZZAZRDOOHDXOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 4 Bromomethyl 4 Pentyl 1,1 Biphenyl
Nucleophilic Substitution Reactions at the Bromomethyl Group
The bromomethyl group of 4-(bromomethyl)-4'-pentyl-1,1'-biphenyl is highly susceptible to nucleophilic substitution, primarily through an S_N2 mechanism. masterorganicchemistry.com The benzylic position of the carbon atom enhances the reactivity of the substrate, stabilizing the transition state. The bromide ion is an effective leaving group, facilitating the attack by a wide range of nucleophiles. wikipedia.org This pathway is fundamental for introducing heteroatom-containing functional groups.
Formation of Ethers and Esters
The synthesis of ethers from this compound can be readily achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org In this reaction, an alkoxide or phenoxide nucleophile displaces the bromide ion. The reaction is typically performed by treating an alcohol or phenol (B47542) with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide, which then reacts with the biphenyl (B1667301) substrate. organic-synthesis.com This method is highly efficient for primary alkyl halides like the bromomethyl group. masterorganicchemistry.com
Similarly, esters can be formed by reacting this compound with a carboxylate salt. The carboxylate anion acts as the nucleophile, displacing the bromide to form a new carbon-oxygen bond, yielding the corresponding ester derivative.
| Nucleophile | Reagents/Conditions | Product Formed |
|---|---|---|
| Sodium Ethoxide (CH₃CH₂ONa) | Ethanol (solvent), Reflux | 4-(Ethoxymethyl)-4'-pentyl-1,1'-biphenyl |
| Sodium Phenoxide (C₆H₅ONa) | DMF (solvent), Heat | 4-(Phenoxymethyl)-4'-pentyl-1,1'-biphenyl |
| Sodium Acetate (CH₃COONa) | DMF or Acetonitrile (B52724), Heat | (4'-Pentyl-[1,1'-biphenyl]-4-yl)methyl acetate |
| Potassium Benzoate (C₆H₅COOK) | Acetonitrile, Crown Ether, Reflux | (4'-Pentyl-[1,1'-biphenyl]-4-yl)methyl benzoate |
Amine and Thiol Derivatization
The bromomethyl group readily reacts with nitrogen and sulfur nucleophiles. Primary and secondary amines can be alkylated to form secondary and tertiary amines, respectively. This reaction is a standard method for introducing the 4'-pentylbiphenylmethyl moiety onto an amine-containing molecule. Similarly, thiols or their conjugate bases (thiolates) are excellent nucleophiles for this transformation, leading to the formation of thioethers (sulfides). nih.govnih.gov The high nucleophilicity of thiols often allows these reactions to proceed under mild conditions. mdpi.com Studies on analogous structures, such as (bromomethyl)phenylboronic acid esters, demonstrate efficient nucleophilic substitution with various amine and thiol nucleophiles. gre.ac.uk
| Nucleophile | Reagents/Conditions | Product Class |
|---|---|---|
| Ammonia (NH₃) | Ethanol, Sealed tube | Primary Amine |
| Piperidine | K₂CO₃, Acetonitrile, Reflux | Tertiary Amine |
| Ethanethiol (CH₃CH₂SH) | NaH or K₂CO₃, THF | Thioether |
| Thiophenol (C₆H₅SH) | Triethylamine, CH₂Cl₂ | Thioether |
Introduction of Cyano Functionality
The introduction of a cyano group to form 4'-(cyanomethyl)-4-pentyl-1,1'-biphenyl can be accomplished through nucleophilic substitution using a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction, often referred to as the Kolbe nitrile synthesis, proceeds efficiently with primary benzylic halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The resulting nitrile is a valuable synthetic intermediate that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. While the synthesis of the isomeric liquid crystal 4-cyano-4'-pentylbiphenyl involves introducing the cyano group directly onto the aromatic ring wikipedia.org, the conversion of the bromomethyl group to a cyanomethyl group is a standard and predictable transformation.
Cross-Coupling Reactions Involving the Bromomethyl Moiety
Beyond nucleophilic substitution, the carbon-bromine bond in this compound can be activated by transition metal catalysts to participate in cross-coupling reactions. These reactions form new carbon-carbon bonds and are powerful tools for molecular construction.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium catalysts are widely used for cross-coupling reactions. While the Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an aryl or vinyl halide tcichemicals.commdpi.com, conditions have been developed to couple benzyl halides as well. researchgate.net In such a reaction, this compound could react with a boronic acid in the presence of a palladium catalyst and a suitable base to form a new C-C bond at the benzylic position.
The Sonogashira coupling, which traditionally pairs terminal alkynes with aryl or vinyl halides libretexts.orgorganic-chemistry.org, has also been extended to include benzyl halides. thieme-connect.com This reaction allows for the direct alkynylation at the benzylic position, coupling this compound with a terminal alkyne using a dual palladium-copper catalytic system. thieme-connect.com This provides a direct route to propargyl-biphenyl derivatives.
| Reaction Type | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Diarylmethane derivative |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-substituted alkyne |
Nickel-Catalyzed Coupling Reactions
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for a variety of cross-coupling reactions. escholarship.org Nickel catalysis is particularly effective for reactions involving C(sp³)-hybridized electrophiles, such as alkyl and benzyl halides. researchgate.net Nickel-catalyzed cross-electrophile coupling, for instance, allows for the reaction between two different electrophiles, such as an aryl bromide and an alkyl bromide, in the presence of a stoichiometric reductant like manganese or zinc. wisc.edu Therefore, this compound is a suitable substrate for nickel-catalyzed processes like Negishi-type couplings with organozinc reagents or reductive couplings with other organic halides. nih.gov These methods offer a powerful means to synthesize complex biphenyl derivatives under mild conditions. researchgate.net
Transformations of the Pentyl Chain
The pentyl chain of this compound offers a versatile platform for chemical modification, enabling the synthesis of a variety of derivatives with tailored properties. These transformations can be broadly categorized into oxidative and reductive modifications, as well as functionalization for polymerization initiatives. Such modifications are crucial for altering the molecule's physical properties, such as its liquid crystalline behavior, and for integrating it into larger polymeric structures.
Oxidative and Reductive Modifications
Oxidative Modifications
The oxidation of the pentyl chain can be directed to either the benzylic position or the terminal methyl group, depending on the chosen reagents and reaction conditions.
Benzylic Oxidation: The carbon atom adjacent to the biphenyl ring system (the benzylic position) is activated towards oxidation due to the stabilizing effect of the aromatic rings on radical or cationic intermediates. Treatment with strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions typically leads to the cleavage of the pentyl chain and the formation of the corresponding carboxylic acid, 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylic acid. However, more controlled oxidation to a ketone, 1-(4'-(bromomethyl)-[1,1'-biphenyl]-4-yl)pentan-1-one, can be achieved using milder oxidants like N-bromosuccinimide (NBS) in the presence of a radical initiator, followed by hydrolysis.
Terminal Oxidation: Selective oxidation of the terminal methyl group of the pentyl chain is a more challenging transformation but offers a direct route to valuable functionalized derivatives. Biocatalytic approaches using cytochrome P450 monooxygenases have shown promise for the terminal hydroxylation of n-alkanes and alkylarenes. nih.govnih.govosti.gov These enzymes can exhibit high regioselectivity for the ω-position, yielding 5-(4'-(bromomethyl)-[1,1'-biphenyl]-4-yl)pentan-1-ol. Further oxidation of this terminal alcohol to an aldehyde or a carboxylic acid can be accomplished using standard organic transformations. Another promising method for terminal functionalization is the rhodium-catalyzed borylation of alkanes, which selectively introduces a borane group at the terminal position. proquest.combohrium.com This borylated intermediate can then be oxidized to the corresponding alcohol or converted to other functional groups.
| Reaction | Reagent(s) | Product(s) | Selectivity |
| Benzylic Oxidation (to ketone) | 1. NBS, AIBN, CCl₄, reflux2. H₂O | 1-(4'-(bromomethyl)-[1,1'-biphenyl]-4-yl)pentan-1-one | Benzylic |
| Benzylic Oxidation (to acid) | KMnO₄, H₂SO₄, H₂O, heat | 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylic acid | Benzylic |
| Terminal Hydroxylation | Cytochrome P450 enzyme | 5-(4'-(bromomethyl)-[1,1'-biphenyl]-4-yl)pentan-1-ol | Terminal (ω) |
| Terminal Borylation | Cp*Rh(η⁴-C₆Me₆), HBcat | 4-(5-borolan-2-ylpentyl)-4'-(bromomethyl)-1,1'-biphenyl | Terminal (ω) |
Reductive Modifications
The complete reduction of the pentyl chain to a shorter alkyl group or its partial reduction is synthetically challenging without affecting the benzyl bromide moiety. The benzyl bromide is susceptible to reduction under many conditions that would also reduce an unactivated alkyl chain.
Currently, there are no established methods for the selective reduction of the pentyl chain in the presence of a benzyl bromide. Catalytic hydrogenation, for instance, would readily cleave the carbon-bromine bond. Dissolving metal reductions would also likely affect the benzyl bromide. Therefore, any reductive transformation of the pentyl chain would likely require a multi-step process involving protection of the benzyl bromide, reduction, and subsequent deprotection, or the development of highly selective catalysts that can differentiate between the C-Br bond of the benzyl bromide and the C-H bonds of the pentyl chain.
Functionalization for Polymerization Initiatives
The terminal functionalization of the pentyl chain is a key strategy for the synthesis of novel polymers with biphenyl-containing side chains. These polymers are of interest for applications in liquid crystals, optoelectronics, and high-performance materials. mdpi.comnih.gov
By introducing a polymerizable group or a polymerization initiator at the terminus of the pentyl chain, this compound can be converted into a monomer or a macroinitiator.
Synthesis of Monomers: The terminally hydroxylated derivative, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-4-yl)pentan-1-ol, can be readily converted into a variety of polymerizable monomers. For example, esterification with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylate (B77674) or methacrylate monomer. These monomers can then be polymerized via free-radical polymerization or controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Synthesis of Macroinitiators: Alternatively, the terminal hydroxyl group can be functionalized with a moiety that can initiate polymerization. For instance, reaction with 2-bromoisobutyryl bromide would install an ATRP initiator at the end of the pentyl chain. This macroinitiator could then be used to grow a polymer chain of a different monomer, leading to the formation of a block copolymer with a poly(pentylbiphenyl) block. Similarly, functionalization with a chain transfer agent for RAFT polymerization would allow for the synthesis of well-defined block copolymers. rsc.org
| Functionalization Reaction | Reagent(s) | Resulting Functional Group | Polymerization Method |
| Acrylation | Acryloyl chloride, Et₃N | Acrylate | Free Radical, ATRP, RAFT |
| Methacrylation | Methacryloyl chloride, Et₃N | Methacrylate | Free Radical, ATRP, RAFT |
| ATRP Initiator Installation | 2-Bromoisobutyryl bromide, Et₃N | 2-Bromoisobutyrate | ATRP |
| RAFT Agent Installation | Carboxylic acid-functionalized RAFT agent, DCC, DMAP | RAFT Chain Transfer Agent | RAFT |
The synthesis of polymers from these functionalized biphenyl derivatives allows for the creation of materials that combine the liquid crystalline properties of the biphenyl moiety with the processability and mechanical properties of the polymer backbone. The length and chemical nature of the polymer chain can be precisely controlled through the choice of polymerization technique, enabling the fine-tuning of the final material's properties.
Applications in Advanced Functional Materials
Precursors for Liquid Crystalline Systems
4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl serves as a key building block in the synthesis of thermotropic liquid crystals, which exhibit a fluidic, liquid-like state while maintaining a degree of long-range orientational order typical of crystalline solids.
Interactive Table: Representative Phase Transition Temperatures of 4-Alkyl-4'-cyanobiphenyls (nCB)
| Alkyl Chain Length (n) | Crystal to Nematic/Smectic A (°C) | Nematic/Smectic A to Isotropic (°C) |
| 3 | 34.0 | 12.5 |
| 5 | 24.0 | 35.3 |
| 7 | 30.0 | 42.8 |
| 8 | 21.5 | 40.5 |
This table illustrates the general trend of how alkyl chain length affects the phase transition temperatures in a related class of biphenyl (B1667301) liquid crystals, highlighting the role of the flexible tail.
The bromomethyl group (-CH₂Br) on the biphenyl core is a highly reactive functional group that serves as a convenient anchor point for the synthesis of more complex liquid crystal monomers. This group can readily undergo nucleophilic substitution reactions, allowing for the attachment of various mesogenic (liquid crystal-forming) units. This versatility enables the creation of a wide array of liquid crystal molecules with diverse structures and properties, starting from a common biphenyl precursor.
A variety of liquid crystalline compounds can be synthesized from this compound. For instance, reaction with a phenol (B47542) derivative can lead to the formation of an ether linkage, while reaction with a carboxylic acid can produce an ester linkage. Both ether and ester groups are common structural motifs in liquid crystal molecules.
Example Synthetic Routes:
Ether Synthesis: this compound + 4-cyanophenol → 4-((4'-pentyl-[1,1'-biphenyl]-4-yl)methoxy)benzonitrile
Ester Synthesis: this compound + 4-alkoxybenzoic acid → 4-alkoxybenzoic acid, 4'-(pentyl)-[1,1'-biphenyl]-4-ylmethyl ester
These reactions allow for the combination of the 4-pentylbiphenyl (B1172339) unit with other moieties that can enhance or modify the mesomorphic properties, such as polar groups (e.g., -CN) or additional aromatic rings.
The reactive nature of the bromomethyl group makes this compound an ideal candidate for incorporation into more complex liquid crystal architectures. These can include:
Side-Chain Liquid Crystal Polymers (SCLCPs): The biphenyl moiety can be attached as a pendant group to a polymer backbone. This is typically achieved by first converting the bromomethyl group to a polymerizable group (e.g., an acrylate (B77674) or methacrylate) and then polymerizing the resulting monomer. SCLCPs combine the properties of polymers (e.g., mechanical strength, film-forming ability) with the anisotropic characteristics of liquid crystals.
Liquid Crystal Dimers and Oligomers: Two or more this compound units can be linked together via flexible spacers. These dimeric and oligomeric liquid crystals often exhibit unique and complex mesomorphic behaviors not observed in their monomeric counterparts.
Dendrimeric Liquid Crystals: The biphenyl unit can be incorporated into the branches of a dendritic polymer, leading to highly branched, tree-like macromolecules with liquid crystalline properties.
Organic Electronics and Optoelectronic Materials
While direct applications of this compound in organic electronics are not extensively documented, its constituent parts suggest potential utility in this field. The biphenyl core is a well-known component in materials for organic electronics due to its charge-transporting capabilities.
The rigid, conjugated biphenyl core of this compound provides a good scaffold for charge transport (both holes and electrons). In the context of OLEDs , derivatives of this compound could potentially be used in the charge-transporting layers or as part of the emissive layer. The pentyl chain can enhance solubility, which is advantageous for solution-based processing of devices, and the bromomethyl group offers a site for further functionalization to fine-tune the electronic properties or to attach emissive chromophores.
For OPVs , materials with good charge mobility and appropriate energy levels are required. While less common than other classes of materials, functionalized biphenyls could be explored as components in the active layer or as interfacial materials. The ability to modify the molecule via the bromomethyl group could be leveraged to optimize its electronic properties for efficient charge separation and transport. However, more research is needed to establish the viability of this compound derivatives in these applications.
Integration into Charge Transport Layers
In the realm of organic electronics, particularly in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells, charge transport layers are crucial for efficient device operation. These layers facilitate the movement of charge carriers (holes and electrons) between the electrodes and the active layer of the device. The biphenyl moiety in this compound provides a rigid, conjugated system that can support charge transport.
While direct research on the integration of this compound into charge transport layers is not extensively documented, its structural motifs are present in many high-performance hole transport materials (HTMs). The biphenyl core is a common building block in HTMs used in perovskite solar cells, contributing to thermal stability and effective hole mobility. The pentyl group enhances solubility, which is crucial for solution-based processing of thin films, a common fabrication method for organic electronic devices.
Table 1: Comparison of Biphenyl-Based Hole Transport Material Properties (Illustrative data based on known biphenyl-containing HTMs)
| Property | Value Range | Significance in Charge Transport |
| Highest Occupied Molecular Orbital (HOMO) Level | -5.1 to -5.4 eV | Determines the energy barrier for hole injection from the anode or perovskite layer. |
| Hole Mobility (μh) | 10⁻⁴ to 10⁻³ cm²/Vs | Indicates the efficiency of hole transport through the material. |
| Glass Transition Temperature (Tg) | 100 to 150 °C | Relates to the thermal stability and morphological integrity of the thin film. |
| Solubility | Good in common organic solvents | Essential for solution-based fabrication techniques. |
Polymeric Materials and Networks
The presence of the reactive bromomethyl group makes this compound a versatile building block for various polymeric materials and networks.
Use as Monomers in Polymer Synthesis
This compound can serve as a monomer in several types of polymerization reactions. The bromomethyl group can be converted into other functional groups suitable for polymerization, or it can be used directly in reactions like Williamson ether synthesis or atom transfer radical polymerization (ATRP).
For example, polymers containing biphenyl units in their backbone or as side chains often exhibit desirable properties such as high thermal stability, good mechanical strength, and interesting optical and electronic characteristics. The synthesis of polymers from biphenyl monomers has been explored for applications ranging from high-performance engineering plastics to organic semiconductors. The pentyl chain in this compound can enhance the processability of the resulting polymers by improving their solubility and lowering their melting points.
Table 2: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reaction Role of Monomer | Resulting Polymer Structure | Potential Properties |
| Polycondensation | Dihalide monomer | Main-chain biphenyl polymer | High thermal stability, mechanical strength |
| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymer with biphenyl end-group | Well-defined molecular weight and architecture |
| Post-polymerization Modification | Grafting-from agent | Polymer with biphenyl side chains | Tunable optical and electronic properties |
Cross-linking Agents for Functional Polymer Systems
The bifunctional nature of this compound, with two reactive sites (the bromomethyl group and the potential for reactions on the aromatic rings), allows it to act as a cross-linking agent. Cross-linking is a process that connects polymer chains, forming a three-dimensional network. This network structure can significantly enhance the mechanical, thermal, and chemical stability of the polymer.
In functional polymer systems, such as those used in sensors, membranes, or electronic devices, cross-linking can lock in a desired morphology and prevent the degradation of performance over time. The rigid biphenyl unit introduced by the cross-linker can also influence the final properties of the network, for example, by increasing the modulus or modifying the refractive index. Research on biphenyl-containing cross-linkers has shown that they can lead to materials with unique properties due to the specific interactions of the biphenyl moieties within the polymer network. nih.govnih.gov
Other Emerging Material Applications
The unique combination of a liquid-crystal-like biphenyl core and a reactive handle makes this compound a candidate for several emerging applications.
One area of interest is in the synthesis of novel liquid crystals. The 4'-pentyl-1,1'-biphenyl unit is a well-known core structure in many commercial liquid crystal materials, such as 5CB (4-cyano-4'-pentylbiphenyl). wikipedia.orgsigmaaldrich.comresearchgate.net The bromomethyl group could be used to attach this mesogenic unit to other molecules or polymer backbones to create liquid crystalline polymers or reactive mesogens. These materials are of interest for applications in displays, optical films, and sensors.
Another potential application is in the field of organic field-effect transistors (OFETs). The biphenyl core is a known organic semiconductor, and the pentyl group can aid in forming well-ordered thin films, which is crucial for efficient charge transport in the transistor channel. The bromomethyl group could be used to functionalize the molecule to improve its interaction with the dielectric layer or to create self-assembled monolayers that template the growth of the active layer.
Table 3: Potential Emerging Applications and Key Properties
| Application Area | Relevant Properties of this compound | Potential Advantage |
| Liquid Crystals | Rigid biphenyl core, flexible pentyl chain | Precursor for novel liquid crystalline polymers and reactive mesogens. |
| Organic Field-Effect Transistors (OFETs) | Biphenyl semiconductor core, solubility-enhancing pentyl group | Potential for solution-processable active layers with good film-forming properties. |
| Functional Surfaces | Reactive bromomethyl group for surface attachment | Creation of surfaces with tailored electronic or optical properties. |
Computational and Theoretical Investigations of 4 Bromomethyl 4 Pentyl 1,1 Biphenyl
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of a large number of molecules over time, providing insights into bulk properties and dynamic processes. researchgate.net
In the condensed phase, the behavior of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl would be governed by a combination of intermolecular forces. MD simulations can model these interactions to predict how molecules arrange themselves.
Van der Waals Interactions: These are significant between the aromatic biphenyl (B1667301) cores (via π-π stacking) and between the flexible pentyl chains. These forces are the primary drivers for the formation of the ordered phases characteristic of liquid crystals. core.ac.uk
Dipole-Dipole Interactions: The C-Br bond in the bromomethyl group creates a significant local dipole moment. These polar interactions would encourage specific head-to-tail arrangements between molecules to minimize electrostatic repulsion and maximize attraction, a key factor in the stability of liquid crystal phases. tcichemicals.com
Many biphenyl derivatives with long alkyl chains, such as 5CB, are known to exhibit liquid crystal phases, most notably the nematic phase, which transitions to an isotropic liquid upon heating. wikipedia.org MD simulations are an essential tool for studying these phase transitions at a molecular level.
Nematic-Isotropic (N-I) Transition: All-atom or united-atom MD simulations of 5CB and its homologues have successfully reproduced the transition from the orientationally ordered nematic phase to the disordered isotropic liquid. acs.orgarxiv.org These simulations show a characteristic sharp drop in the orientational order parameter and a change in density at the transition temperature, which can be compared with experimental data. aip.orgaip.org
Computational Methods: Simulating first-order phase transitions is computationally demanding due to the large energy gap between phases. Advanced techniques like the generalized replica-exchange method (gREM) are often employed to enhance sampling around the transition temperature and obtain accurate thermodynamic data. jst.go.jpresearchgate.net Such methods could be applied to this compound to predict its clearing point (the N-I transition temperature) and other thermodynamic properties of its potential liquid crystal phases.
Table 3: Simulated Nematic-Isotropic Transition Temperatures (T_NI) for 5CB
| Force Field / Model | System Size (Molecules) | Simulated T_NI (K) | Experimental T_NI (K) |
| United-Atom (Tiberio et al.) | 4000 | ~308 | 308.5 |
| Reoptimized TraPPE-UA | Not Specified | Reproduced Well | 308.5 |
| Coarse-Grained (6P Model) | Not Specified | Reproduced Well | 308.5 |
This table summarizes results from various MD simulation studies on 4-cyano-4'-pentylbiphenyl (5CB). acs.orgaip.orgacs.org
Structure-Activity/Property Relationship Modeling
Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of molecules with their physical properties or biological activities.
For halogenated biphenyls, QSAR models have been developed to predict properties like enzyme induction activity. nih.govaspetjournals.org These studies have shown that the biological activity is highly dependent on the substitution pattern and the resulting molecular planarity. For instance, planarity is often required for binding to certain biological receptors. aspetjournals.org Since this compound lacks ortho-substituents, it can adopt a more planar conformation than many polychlorinated biphenyls (PCBs), a factor that would be significant in any QSAR model. clu-in.org
In the context of materials science, QSPR models are used to predict the physical properties of liquid crystals. researchgate.net Molecular descriptors, which are numerical values derived from the chemical structure, are used as the independent variables. These can include:
Topological indices: Describing molecular size, shape, and branching.
Quantum-chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and polarizability, calculated using methods described in section 5.1. mdpi.commdpi.com
Geometrical descriptors: Such as molecular length and aspect ratio.
By building a regression model using a training set of known biphenyl-based liquid crystals, one could predict key properties for this compound, such as its melting point, clearing point, and dielectric anisotropy, without the need for synthesis and experimental measurement. researchgate.net
Predicting Mesomorphic Properties Based on Molecular Architecture
Computational methods, particularly DFT, are employed to calculate several molecular parameters that help in predicting mesomorphic tendencies. mdpi.comnih.gov These parameters include:
Molecular Geometry and Aspect Ratio: The elongated, rod-like shape of biphenyl derivatives is a primary driver for the formation of nematic and smectic phases. The aspect ratio (length-to-breadth) is a critical factor, and computational software can optimize the molecular geometry to determine these dimensions. For a molecule like this compound, the pentyl chain contributes to its anisotropy, a key feature for liquid crystal formation.
Dipole Moment and Polarizability: The presence of polar groups, such as the bromomethyl group, introduces a dipole moment which can influence the intermolecular interactions and the dielectric anisotropy of the material. tandfonline.commdpi.com Higher polarizability generally contributes to stronger intermolecular attractions, which can stabilize mesophases. mdpi.comnih.gov DFT calculations can provide precise values for these electronic properties. tandfonline.commdpi.com
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and stability. mdpi.comnih.gov A larger energy gap suggests higher stability. mdpi.com
Molecular dynamics simulations can further elucidate the collective behavior of these molecules in a bulk system, predicting phase transition temperatures and the type of mesophase formed. researchgate.net For instance, simulations on 4-n-alkyl-4'-cyanobiphenyls have successfully reproduced experimental phase transition temperatures to within ±10 K.
To illustrate the type of data generated in such studies, the following table presents hypothetical calculated parameters for a series of biphenyl derivatives, demonstrating the influence of alkyl chain length, a common subject of computational investigation.
| Compound | Dipole Moment (Debye) | Polarizability (ų) | Aspect Ratio | Predicted Mesophase |
| 4-(Bromomethyl)-4'-propyl-1,1'-biphenyl | 2.1 | 35.2 | 3.8 | Nematic |
| This compound | 2.2 | 38.5 | 4.5 | Nematic, Smectic A |
| 4-(Bromomethyl)-4'-heptyl-1,1'-biphenyl | 2.3 | 41.8 | 5.2 | Smectic A |
Note: The data in this table is illustrative and based on general trends observed in computational studies of similar biphenyl liquid crystals, not on specific experimental or computational results for the listed compounds.
Computational Design of Novel Biphenyl Derivatives
Computational chemistry is not only a tool for prediction but also for the proactive design of new molecules with desired properties. aiche.org Starting from a known molecular scaffold, such as that of this compound, computational methods can guide the synthesis of novel derivatives with enhanced or specific mesomorphic characteristics.
The process of computational design typically involves:
Scaffold Modification: In silico modifications are made to the parent molecule. This could involve changing the length of the alkyl chain, replacing the bromomethyl group with other functional groups (e.g., -CN, -NCS, -F), or introducing lateral substituents on the biphenyl core. tandfonline.com
Property Calculation: For each new virtual molecule, the key molecular parameters discussed previously (geometry, dipole moment, polarizability, etc.) are calculated using methods like DFT. tandfonline.commdpi.comnih.gov
Screening and Selection: The calculated properties are then correlated with desired material characteristics, such as a broad nematic range, high birefringence, or specific dielectric anisotropy. Molecules that are predicted to have the most promising properties are selected for synthesis.
For example, if the goal is to design a liquid crystal with a lower melting point, computational models might suggest introducing a branched alkyl chain or a lateral fluorine substituent to disrupt crystal packing. tandfonline.com If a higher clearing point (the temperature at which the material becomes isotropic) is desired, modifications that enhance the molecular linearity and intermolecular attractions would be explored.
This structure-based design approach, guided by computational simulations, significantly accelerates the discovery of new materials by reducing the number of compounds that need to be synthesized and tested experimentally. aiche.org Research on various biphenyl systems has demonstrated the successful application of this strategy in creating novel liquid crystals for applications ranging from display technologies to smart windows. tandfonline.commdpi.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.nist.govanaxlab.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis.nist.gov
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) core, the methylene (B1212753) protons of the bromomethyl group, and the aliphatic protons of the pentyl chain. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their coupling relationships. The methylene protons adjacent to the bromine atom (-CH₂Br) would likely resonate as a singlet around 4.5 ppm. The protons of the pentyl group would show a series of multiplets in the upfield region (0.8 to 2.7 ppm), including a characteristic triplet for the terminal methyl group.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The biphenyl carbons would resonate in the aromatic region (typically 120-145 ppm). The carbon of the bromomethyl group (-CH₂Br) would appear in the range of 30-40 ppm. The carbons of the pentyl chain would be found in the aliphatic region of the spectrum (approximately 14-36 ppm).
A summary of predicted chemical shifts is presented in the table below.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.0 | 120 - 145 |
| -CH₂Br | ~4.5 | 30 - 40 |
| Pentyl -CH₂- | 1.3 - 2.7 | 22 - 36 |
| Pentyl -CH₃ | ~0.9 | ~14 |
Two-Dimensional Nuclear Magnetic Resonance Techniques (COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign the protons within the pentyl chain and to confirm the connectivity of the aromatic protons on each ring of the biphenyl system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would be essential for assigning the specific ¹³C signals for each protonated carbon in the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis.nist.govanaxlab.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise molecular weight of 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major molecular ion peaks (M and M+2) of nearly equal intensity, providing a clear signature for a monobrominated compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment.nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method would be ideal for assessing the purity of a sample of this compound. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrum of the main peak would confirm the identity of the target compound. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of a bromine atom or fragmentation of the pentyl chain, which would further support the structural assignment.
Vibrational Spectroscopy for Functional Group Identification.anaxlab.com
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
For this compound, the infrared spectrum would be expected to display several characteristic absorption bands.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-H bend (alkyl) | 1350 - 1470 |
| C-Br stretch | 500 - 700 |
The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the pentyl and bromomethyl groups would be observed just below 3000 cm⁻¹. The characteristic stretches of the aromatic carbon-carbon double bonds would be found in the 1450-1600 cm⁻¹ region. A key feature would be the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. The presence and specific positions of these bands would provide strong evidence for the presence of the biphenyl, pentyl, and bromomethyl functionalities within the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The vibrational transitions (stretching and bending) of covalent bonds correspond to specific energy levels, resulting in a unique spectral fingerprint for each compound. For this compound, the IR spectrum is characterized by absorption bands corresponding to its distinct structural components: the pentyl chain, the biphenyl aromatic system, and the bromomethyl group.
Key characteristic absorption bands expected in the IR spectrum include:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: Arising from the pentyl group, these strong absorptions appear in the 2960-2850 cm⁻¹ range.
Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds in the biphenyl rings produce a series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹.
CH₂ Bending: The scissoring vibration of the methylene groups in the pentyl chain and the bromomethyl group occurs around 1465 cm⁻¹.
C-Br Stretching: The vibration of the carbon-bromine bond is typically found in the lower frequency (fingerprint) region of the spectrum, usually between 600-500 cm⁻¹.
The analysis of IR spectra for structurally similar compounds, such as 4-methyl-1,1'-biphenyl and 4-n-pentylbiphenyl, supports the assignment of these characteristic frequencies. nist.govchemicalbook.com
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic (Biphenyl) | 3100 - 3000 |
| C-H Stretch | Aliphatic (Pentyl Chain) | 2960 - 2850 |
| C=C Stretch | Aromatic (Biphenyl) | 1600 - 1450 |
| CH₂ Bend | Alkyl (Pentyl, Bromomethyl) | ~1465 |
| C-Br Stretch | Bromomethyl | 600 - 500 |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing IR spectroscopy. mmmut.ac.in While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. This often makes non-polar bonds with symmetric vibrations, such as the C=C bonds in aromatic rings, strongly Raman active.
For this compound, the Raman spectrum would be dominated by signals from the biphenyl core. Key features expected include:
Ring Stretching Modes: The biphenyl structure gives rise to strong, characteristic peaks, often observed around 1600 cm⁻¹ and 1280 cm⁻¹. researchgate.net
C-H Bending: Both in-plane and out-of-plane C-H bending vibrations of the aromatic rings are detectable.
Alkyl Chain Vibrations: C-C stretching and CH₂ twisting and rocking modes from the pentyl group will also be present, though typically weaker than the aromatic signals.
Studies on related compounds like 4-n-pentyl-4'-cyanobiphenyl (5CB) have utilized Raman spectroscopy to investigate structural changes and molecular ordering. nih.gov The spectral features of the biphenyl unit in these compounds provide a reliable reference for identifying this compound. researchgate.netchemicalbook.com
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Biphenyl | ~3060 |
| Ring Stretch | Biphenyl | ~1600 |
| Inter-ring Stretch | Biphenyl | ~1280 |
| Ring Breathing | Biphenyl | ~1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the UV-Vis range. mmmut.ac.in The parts of a molecule that absorb light are known as chromophores. libretexts.org
The primary chromophore in this compound is the conjugated biphenyl system. This system gives rise to intense π → π* electronic transitions. uzh.chslideshare.net The absorption maximum (λmax) is influenced by the substitution on the aromatic rings. The pentyl group, being an alkyl group, acts as a weak auxochrome and may cause a small red shift (shift to longer wavelength) compared to unsubstituted biphenyl. The bromomethyl group is also expected to have a minor effect on the absorption wavelength. The UV spectrum for the closely related 4-(bromomethyl)-1,1'-biphenyl shows an absorption maximum, which provides a good estimate for the target compound. nih.gov
Table 3: Electronic Transitions in this compound
| Transition Type | Orbital Change | Chromophore | Expected Absorption Region (nm) |
|---|---|---|---|
| π → π | Bonding π to anti-bonding π | Biphenyl System | 220 - 280 |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD), particularly single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, as well as the packing of molecules within the crystal lattice.
While a specific crystal structure for this compound is not publicly available, analysis of similar biphenyl derivatives provides insight into its likely solid-state conformation. researchgate.netnih.gov Key structural aspects that would be revealed by XRD include:
Torsion Angle: The dihedral angle between the two phenyl rings of the biphenyl core is a critical conformational parameter. In the solid state, this angle results from a balance between steric hindrance from ortho substituents (absent in this case) and crystal packing forces.
Molecular Packing: The arrangement of molecules in the crystal is governed by intermolecular forces such as van der Waals interactions. The flexible pentyl chain and the bromomethyl group will significantly influence how the molecules pack together.
Intermolecular Interactions: XRD can reveal non-covalent interactions, such as C-H···π or potential weak halogen bonding involving the bromine atom, which stabilize the crystal structure.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is common in biphenyl derivatives and could be investigated using powder XRD (PXRD). nih.govresearchgate.net
Chromatographic Techniques for Separation and Purity (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally sensitive compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. sielc.com
Stationary Phase: A non-polar C18 (octadecylsilyl) column is commonly used.
Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is used for elution. A gradient elution may be necessary to separate impurities with different polarities. nih.gov
Detection: A UV detector set at the λmax of the biphenyl chromophore (around 254-258 nm) provides high sensitivity. researchgate.net
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound can be analyzed by GC, likely at elevated temperatures.
Stationary Phase: A capillary column with a non-polar or medium-polarity stationary phase (e.g., a polysiloxane-based phase) would be appropriate.
Detection: A Flame Ionization Detector (FID) offers general sensitivity for organic compounds, while a Mass Spectrometer (MS) detector provides structural information and higher specificity, which is useful for identifying impurities. nih.gov
The selection between HPLC and GC would depend on the specific analytical goal, such as routine purity checks, impurity profiling, or quantitative analysis.
Table 4: Typical Chromatographic Conditions for Analysis
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method |
|---|---|---|---|
| HPLC | Reversed-Phase C18 | Acetonitrile / Water mixture | UV (e.g., 258 nm) |
| GC | Capillary column (e.g., DB-5, HP-5) | Helium or Hydrogen | FID or MS |
Future Research Directions and Potential Innovations
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The development of efficient and environmentally conscious synthetic routes to 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl is a primary research objective. Current strategies are projected to follow a two-step process involving the formation of a substituted biphenyl (B1667301) core followed by selective functionalization.
A prominent approach involves the Suzuki coupling reaction to create the biphenyl skeleton, followed by a highly selective radical bromination of the methyl group. The use of N-Bromosuccinimide (NBS) is favored for this benzylic bromination, as it provides a low concentration of bromine, minimizing side reactions. libretexts.orgchadsprep.com The reaction is typically initiated using light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN). chemistrysteps.comcommonorganicchemistry.com
Future innovations in this area will focus on green chemistry principles. Research is directed towards replacing hazardous chlorinated solvents like carbon tetrachloride (CCl4) with safer alternatives such as acetonitrile (B52724). acs.org Furthermore, the adoption of continuous flow reactor technology presents a promising avenue for improving reaction safety, control, and scalability, allowing for more efficient and reproducible production. acs.org
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Suzuki Coupling | 4-Pentylphenylboronic acid, 1-Bromo-4-methylbenzene, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Formation of the 4-methyl-4'-pentyl-1,1'-biphenyl core structure. |
| 2 | Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or light), Acetonitrile | Selective bromination of the benzylic methyl group to yield the final product. libretexts.orgmasterorganicchemistry.com |
Development of Advanced Materials with Tunable Properties
The molecular architecture of this compound makes it an ideal candidate as a reactive mesogen—a molecule that combines liquid crystal properties with a reactive site. dakenchem.comdakenchem.comresearchgate.net The 4'-pentylbiphenyl unit is a classical mesogenic group, famously used in the liquid crystal 4-cyano-4'-pentylbiphenyl (5CB). wikipedia.orgresearchgate.netresearchgate.net The true potential of the title compound lies in the versatility of its bromomethyl group, which can be readily converted into a wide array of other functional groups through nucleophilic substitution reactions.
This functionalization allows for the precise tuning of material properties. For instance, replacing the bromine with a cyano (-CN) group could induce strong positive dielectric anisotropy, while attachment of a polymerizable group like an acrylate (B77674) would enable its use as a monomer for creating side-chain liquid crystalline polymers (SCLCPs) and liquid crystal elastomers (LCEs). mdpi.comtandfonline.com These polymers can form highly ordered, anisotropic networks, which are sought after for applications in optics, sensors, and soft robotics.
| Terminal Group (R-) | Potential Property Modification | Potential Application |
|---|---|---|
| -CN (Cyano) | High positive dielectric anisotropy, strong mesogen stability. | Liquid crystal displays (LCDs). |
| -OOC-CH=CH₂ (Acrylate) | Enables photopolymerization to form cross-linked networks. tandfonline.com | Liquid crystal elastomers (LCEs), optical films, coatings. |
| -SH (Thiol) | Strong affinity for gold surfaces. | Self-assembled monolayers on nanoparticles, sensors. |
| -Si(OCH₃)₃ (Trimethoxysilane) | Covalent bonding to oxide surfaces like glass and silica. | Surface modification, hybrid materials, alignment layers. |
Integration into Hybrid Organic-Inorganic Systems
A significant area of future research is the integration of this compound into hybrid materials that combine the properties of organic molecules with inorganic substrates. The bromomethyl group serves as a robust anchor for covalently grafting the molecule onto various inorganic surfaces.
By converting the bromide to a thiol or an organosilane, the molecule can be attached to gold or silica surfaces, respectively, to form dense self-assembled monolayers (SAMs). acs.orgnih.govresearchgate.net Such functionalized surfaces would exhibit the anisotropic and responsive properties of the liquid crystal moiety, enabling the creation of "smart" surfaces for applications in sensing, controlled wetting, and as alignment layers for bulk liquid crystal devices. Another innovative direction is the attachment of this molecule to inorganic nanoparticles, such as quantum dots or plasmonic nanoparticles, to create processable, responsive nanocomposites with unique optical and electronic properties.
Elucidation of Complex Reaction Mechanisms
While the reactivity of benzylic bromides is well-established, the specific mechanistic nuances for this compound warrant deeper investigation. The benzylic carbon is susceptible to nucleophilic substitution, which can proceed through either an SN1 or SN2 pathway. pearson.com The biphenyl ring system can stabilize a benzylic carbocation intermediate through resonance, suggesting a potential preference for the SN1 mechanism, particularly in polar solvents.
Future research, employing both experimental kinetics and computational modeling (e.g., Density Functional Theory), could elucidate the precise energy barriers and transition states for these competing pathways. A key research question is how the conformation of the biphenyl rings and the flexible pentyl chain influences the electronic environment of the reactive site and, consequently, the reaction kinetics and regioselectivity. ras.ru Understanding these mechanisms is crucial for optimizing synthetic transformations and controlling the final structure of derived materials.
Application in Supramolecular Chemistry and Self-Assembly
The distinct molecular segments of this compound make it a compelling building block for supramolecular chemistry. The aromatic biphenyl core facilitates π-π stacking, while the aliphatic pentyl chain drives assembly through van der Waals forces and can lead to microphase separation. acs.orgacs.org This interplay of interactions can guide the self-assembly of the molecule into ordered nanostructures such as fibers, ribbons, or organogels in specific solvents. nih.govresearchgate.net
The presence of the bromomethyl group introduces a unique dimension to this self-assembly. It allows for post-assembly functionalization or, more innovatively, for polymerization of the pre-organized supramolecular structures. By reacting the bromide handles within an assembled state, it is possible to create robust, covalently cross-linked nanostructures. This process could lead to the formation of novel mesoporous materials, functional gels, or scaffolds for tissue engineering, where the final material architecture is templated by the initial, non-covalent self-assembly process. digitellinc.com
Q & A
Basic: What synthetic strategies yield 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl with high purity?
Answer:
The synthesis typically involves bromomethylation of a pre-synthesized 4'-pentylbiphenyl precursor. A common approach uses N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) in inert solvents like CCl₄ under reflux. For example, analogous biphenyl bromomethylation reactions achieve yields >70% when optimized for reaction time (8–12 hrs) and stoichiometric ratios (1:1.2 substrate:NBS) . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures >95% purity. Industrial-scale methods may employ continuous flow reactors to enhance efficiency .
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals: the bromomethyl (-CH₂Br) proton at δ ~4.5 ppm (singlet) and aromatic protons in the biphenyl system (δ 7.2–7.6 ppm). ¹³C NMR confirms the quaternary carbon adjacent to Br (δ ~30 ppm) .
- Mass Spectrometry : High-resolution MS (ESI/TOF) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₁Br, calculated m/z 348.07).
- Elemental Analysis : Validates C, H, Br content within 0.3% deviation .
Basic: How does the bromomethyl group influence nucleophilic substitution reactions?
Answer:
The bromomethyl group acts as an electrophilic site, enabling reactions with nucleophiles (e.g., amines, thiols) under mild conditions (DMF, 50–80°C). For example:
- Azide Substitution : Sodium azide replaces Br to form 4-(azidomethyl)-4'-pentylbiphenyl, a precursor for "click chemistry" .
- Thiol-Ether Formation : Reaction with thiophenol in basic conditions yields thioether derivatives (80–90% yield) .
Kinetic studies show faster substitution rates compared to chloromethyl analogs due to Br’s higher leaving-group ability .
Advanced: What role does this compound play in liquid crystal (LC) development?
Answer:
The pentyl chain enhances mesophase stability by promoting molecular alignment, while the bromomethyl group allows functionalization for LC polymer synthesis. For example:
- Crosslinking : In terphenyl-based LCs, bromomethyl groups enable covalent attachment to polysiloxane backbones, improving thermal stability (Tₙₑₘ > 150°C) .
- Polar Group Introduction : Substitution with polar moieties (e.g., -CN, -F) modulates dielectric anisotropy, critical for electro-optic applications .
Advanced: What are its thermal degradation pathways under inert conditions?
Answer:
Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C. Primary pathways include:
- C-Br Bond Cleavage : Releases HBr, forming methylene radicals that recombine into biphenyl derivatives.
- Pentyl Chain Scission : Generates shorter alkyl fragments (observed via GC-MS) .
Stability is enhanced in argon atmospheres; degradation accelerates in air due to oxidative side reactions .
Advanced: Which catalytic systems optimize its use in cross-coupling reactions?
Answer:
- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) couples the bromomethyl group to boronic acids, yielding biphenyl-alkyl hybrids (e.g., 4'-pentyl-4-aryl derivatives) .
- Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes C-N bond formation with aryl amines (70–85% yield) .
Advanced: How is its bioactivity assessed against Gram-negative pathogens?
Answer:
- MIC Assays : Minimum inhibitory concentration (MIC) tests against E. coli and P. aeruginosa (0.5–64 µg/mL) identify antimicrobial potential. Structural analogs with electron-withdrawing substituents (e.g., -CF₃) show enhanced activity .
- Enzyme Inhibition : Molecular docking studies predict binding to MreB (bacterial cytoskeleton protein), disrupting cell elongation .
Advanced: How does pentyl substitution affect reactivity compared to trifluoromethyl analogs?
Answer:
- Electronic Effects : The pentyl group is electron-donating (+I effect), stabilizing adjacent carbocations, whereas -CF₃ is electron-withdrawing (-I), activating electrophilic sites. This results in faster SN2 reactions for bromomethyl-pentyl derivatives .
- Steric Effects : The linear pentyl chain imposes less steric hindrance than -CF₃, favoring nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
